molecular formula C9H15BN2O2S B11883090 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine

Cat. No.: B11883090
M. Wt: 226.11 g/mol
InChI Key: HJGXLJCKHNVWSX-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine is a chemical compound that features a thiazole ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine typically involves the reaction of thiazole derivatives with boronic esters. One common method is the palladium-catalyzed cross-coupling reaction, where a thiazole halide reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The thiazole ring can interact with various biological targets, influencing cellular pathways and processes .

Properties

Molecular Formula

C9H15BN2O2S

Molecular Weight

226.11 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H15BN2O2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3,(H2,11,12)

InChI Key

HJGXLJCKHNVWSX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N

Origin of Product

United States

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